Bis(N-salicylideneglycinato)cobaltatesodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

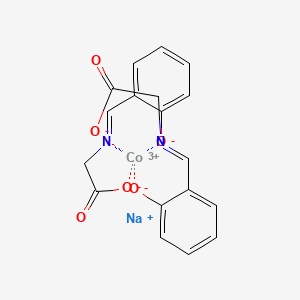

Bis(N-salicylideneglycinato)cobaltatesodium is a coordination compound that features cobalt as the central metal ion coordinated to two N-salicylideneglycinato ligands. This compound is known for its unique structural, magnetic, and luminescent properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-salicylideneglycinato)cobaltatesodium typically involves the reaction of cobalt salts with N-salicylideneglycine in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. For example, the reaction of potassium Δ-bis[N-salicylideneglycinato]cobaltate (III) and potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III) with methyl acrylate in water at pH 11.4 yields a mixture of diastereomeric complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(N-salicylideneglycinato)cobaltatesodium undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the cobalt ion changes its oxidation state.

Substitution: Ligand exchange reactions can occur, where the N-salicylideneglycinato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include methyl acrylate and other coordinating ligands. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with methyl acrylate can yield S-glutamic acid in asymmetric yields .

Scientific Research Applications

Bis(N-salicylideneglycinato)cobaltatesodium has several scientific research applications, including:

Chemistry: Used in the study of coordination chemistry and the synthesis of chiral compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of materials with unique magnetic and luminescent properties

Mechanism of Action

The mechanism of action of Bis(N-salicylideneglycinato)cobaltatesodium involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion in the compound can undergo changes in oxidation state, which is crucial for its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

- Potassium Δ-bis[N-salicylideneglycinato]cobaltate (III)

- Potassium Λ-bis[N-3-methylsalicylideneglycinato]cobaltate (III)

Uniqueness

Bis(N-salicylideneglycinato)cobaltatesodium is unique due to its specific coordination environment and the properties imparted by the N-salicylideneglycinato ligands. Its structural, magnetic, and luminescent properties distinguish it from other similar compounds .

Biological Activity

Bis(N-salicylideneglycinato)cobaltatesodium is a cobalt(III) complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cobalt(II) salts with salicylaldehyde and glycine derivatives. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanisms underlying this activity include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Ferroptosis Induction : Similar to other iron complexes, it may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism has been linked to increased reactive oxygen species (ROS) generation within cancer cells .

- Cell Cycle Arrest : Studies indicate that treatment with this cobalt complex can lead to cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The proposed mechanisms include:

- Disruption of Bacterial Membranes : The cationic nature of the cobalt complex allows it to interact with negatively charged bacterial membranes, leading to membrane disruption and cell lysis.

- Inhibition of Biofilm Formation : This compound has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .

In Vitro Studies

Several in vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

| U937 | 20 | Ferroptosis induction |

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a potential candidate for targeted cancer therapy.

In Vivo Studies

In vivo studies using animal models have further supported the efficacy of this compound. For instance, administration in mice bearing tumor xenografts resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the cobalt complex.

Properties

Molecular Formula |

C18H14CoN2NaO6 |

|---|---|

Molecular Weight |

436.2 g/mol |

IUPAC Name |

sodium;cobalt(3+);2-[(2-oxidophenyl)methylideneamino]acetate |

InChI |

InChI=1S/2C9H9NO3.Co.Na/c2*11-8-4-2-1-3-7(8)5-10-6-9(12)13;;/h2*1-5,11H,6H2,(H,12,13);;/q;;+3;+1/p-4 |

InChI Key |

JDPBAUOSKSZQAH-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].C1=CC=C(C(=C1)C=NCC(=O)[O-])[O-].[Na+].[Co+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.